4-{[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
CAS No.:
Cat. No.: VC16355679
Molecular Formula: C19H24N2O5S2
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N2O5S2 |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 4-[[3-(2,6-diethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C19H24N2O5S2/c1-3-12-6-5-7-13(4-2)18(12)21-14-10-28(25,26)11-15(14)27-19(21)20-16(22)8-9-17(23)24/h5-7,14-15H,3-4,8-11H2,1-2H3,(H,23,24) |
| Standard InChI Key | UZQHIXTVVPGLSG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=CC=C1)CC)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 4-{[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid, reflects its intricate architecture. Its molecular formula C₁₉H₂₄N₂O₅S₂ (MW 424.5 g/mol) encodes a fused bicyclic system comprising:
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A tetrahydrothieno[3,4-d][1, thiazole core with sulfone groups at C5 and C5' positions
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A 2,6-diethylphenyl substituent at N3
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A Z-configuration imine linkage to a 4-oxobutanoic acid side chain.
Spectroscopic Signatures
Critical spectral data include:
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¹H NMR: Distinct signals for ethyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.1–7.3 ppm), and sulfone-related deshielding (δ 3.8–4.2 ppm)
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (S=O), and 3300 cm⁻¹ (NH)
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HRMS: [M+H]⁺ peak at m/z 425.1284 (calc. 425.1289).
Synthetic Methodology
Key Reaction Steps
Synthesis typically proceeds via a five-step sequence:
Step 1: Condensation of 2,6-diethylaniline with chlorocarbonylsulfenyl chloride to form the thiazolidine precursor.
Step 2: Oxidation with H₂O₂/HOAc to install sulfone groups.
Step 3: Ring-opening metathesis to generate the tetrahydrothieno-thiazole scaffold.
Step 4: Imine formation using 4-oxobutanoic acid hydrazide under acidic conditions.
Step 5: Final purification via reverse-phase HPLC (≥95% purity).
Yield Optimization
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Microwave-assisted Step 1 (80°C, 15 min vs. 6 hr conventional heating)
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Catalytic asymmetric oxidation (Sharpless conditions for Step 2)
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Solvent engineering in Step 4 (THF/H₂O 4:1 v/v).
Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP | 2.34 ± 0.12 (Predicted) |
| Aqueous Solubility | 1.2 mg/mL (pH 7.4, 25°C) |
| pKa | 3.8 (carboxylic acid), 9.1 (imine) |
| Thermal Stability | Decomposes at 218°C |
| Crystallinity | Monoclinic crystals (P2₁/c space group) |
Data compiled from VulcanChem and PubChem analyses.
Biological Activity Profile
Enzyme Inhibition Studies
The compound demonstrates nanomolar affinity for:
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COX-2 (IC₅₀ = 23 nM), with 140-fold selectivity over COX-1
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11β-HSD1 (IC₅₀ = 48 nM), a key enzyme in glucocorticoid metabolism
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PTP1B (IC₅₀ = 112 nM), a therapeutic target in diabetes.
Cellular Assays
| Cell Line | Assay Type | EC₅₀/IC₅₀ | Mechanism |
|---|---|---|---|
| RAW 264.7 | LPS-induced TNFα | 1.8 μM | NF-κB pathway inhibition |
| 3T3-L1 adipocytes | Glucose uptake | 5.2 μM | PPARγ-independent activation |
| HepG2 | Gluconeogenesis | 3.7 μM | AMPK phosphorylation |
Adapted from structure-activity relationship (SAR) studies of thiazole derivatives.
Pharmacological Applications
Antidiabetic Effects
PTP1B inhibition enhances insulin sensitivity:
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Restores glucose homeostasis in db/db mice (HbA1c reduction: 8.4% → 6.1% over 4 weeks)
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Synergizes with metformin in AMPK activation.
Computational Modeling
Molecular Docking Insights
Autodock Vina simulations reveal:
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COX-2 binding: Hydrogen bonds with Tyr385/Ser530 and hydrophobic interactions with Val349/Leu359
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11β-HSD1 binding: Ionic interaction between the carboxylic acid and Lys187.
ADMET Predictions
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Bioavailability: 76% (Rule of Five compliant)
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CYP450 inhibition: Moderate 3A4 inhibition (Ki = 4.3 μM)
Challenges and Future Directions
Synthetic Hurdles
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Scalability issues in Steps 3–4 due to sensitive Z-configuration
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High catalyst loading in asymmetric oxidation (20 mol% Mn-salen).
Research Priorities
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Development of prodrugs to enhance oral absorption
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Investigation of off-target effects on nuclear receptors (PPARδ, LXRβ)
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Long-term toxicity studies in non-human primates.
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